molecular formula C13H12F3N5O5S B046402 Flazasulfuron CAS No. 104040-78-0

Flazasulfuron

Cat. No. B046402
M. Wt: 407.33 g/mol
InChI Key: HWATZEJQIXKWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flazasulfuron is primarily used for weed control in various agricultural settings. Its efficacy and selectivity have been evaluated against different weed species and in crops like sugarcane, demonstrating considerable effectiveness in managing unwanted vegetation without harming the crop.

Synthesis Analysis

The synthesis of flazasulfuron involves intermediate compounds such as 2-chloro-3-iodopyridine, which is crucial for producing 2-chloro-3-(trifluoromethyl) pyridine, an intermediate for flazasulfuron synthesis. The synthesis process highlights the importance of specific intermediates and the conditions under which flazasulfuron is formulated for agricultural use (Du Yi-hui, 2009).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of flazasulfuron were not identified in the selected papers, understanding its structure is vital for analyzing its mode of action, synthesis, and interactions with other substances. The molecular structure informs on the herbicide's behavior during synthesis, its interaction with plant biochemistry, and its environmental fate.

Chemical Reactions and Properties

Flazasulfuron undergoes rapid alcoholysis, producing high yields of carbamate and aminopyrimidine. The herbicide's chemical degradation varies depending on the presence of different minerals, indicating that flazasulfuron's reactivity and stability can be influenced by environmental factors such as soil composition (Bertrand et al., 2003).

Physical Properties Analysis

The physical properties of flazasulfuron, including its adsorption, mobility, and leaching in soil, have been extensively studied. The presence of organic matter in soil significantly influences the herbicide's sorption and mobility, affecting its efficacy and environmental impact. These properties are crucial for understanding the environmental behavior of flazasulfuron and its potential effects on non-target organisms (Tejada & Benítez, 2017).

Scientific Research Applications

Application in Vineyards

  • Scientific Field : Agriculture, specifically Viticulture .
  • Summary of Application : Flazasulfuron is used as a herbicide in vineyards . It’s applied within grapevine rows and soil samples are taken from there in 10–20 cm depth 77 days after application .
  • Methods of Application : The herbicide is applied within grapevine rows . Soil samples are taken from a depth of 10–20 cm, 77 days after application .
  • Results or Outcomes : The number of colony-forming units (CFU) comprising bacteria, yeasts, and molds was higher under flazasulfuron compared to all other treatments which had similar CFU levels . The abundance of the fungus Mucor was higher under flazasulfuron than glufosinate and mechanical weeding .

Application in Annual Bluegrass Control

  • Scientific Field : Agriculture, specifically Turf Management .
  • Summary of Application : Flazasulfuron is used to control annual bluegrass (Poa annua) populations in golf courses .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes for the use of Flazasulfuron in this context .

Application in Citrus and Olive Orchards

  • Scientific Field : Agriculture, specifically Horticulture .
  • Summary of Application : Flazasulfuron is used as a herbicide in citrus and olive orchards .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes for the use of Flazasulfuron in this context .

Pre-emergent and Post-emergent Weed Control

  • Scientific Field : Agriculture .
  • Summary of Application : Flazasulfuron is used for both pre-emergent and post-emergent weed control . It can be used on a variety of crops, including warm season turf, grapevines, and sugarcane .
  • Methods of Application : The herbicide is applied at a dosage of 25-100 g a.i./ha for warm season turf and 25-75 g a.i./ha for grapevines and sugarcane .

Inhibition of Acetolactate Synthase (ALS)

  • Scientific Field : Biochemistry .
  • Summary of Application : Flazasulfuron inhibits the enzyme acetolactate synthase (ALS), which results in the inhibition of amino acid synthesis, cell division, and ultimately plant growth .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Growth ceases within hours of the application of the compound. Symptoms include leaf discolouration, desiccation, necrosis, and ultimately plant death within 20 – 25 days of application .

Control of Broad-Spectrum Weeds

  • Scientific Field : Agriculture .
  • Summary of Application : Flazasulfuron is used for the control of broad-spectrum weeds . It can be used on both pre-emergent weeds and post-emergent weeds .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : Growth ceases within hours of the application of the compound. Symptoms include leaf discolouration, desiccation, necrosis and ultimately plant death within 20 – 25 days of application .

Safety And Hazards

Flazasulfuron is practically non-toxic to birds, fish, and aquatic invertebrates but is highly toxic to terrestrial and aquatic plants . It is advised to avoid release to the environment .

Future Directions

Flazasulfuron is currently being evaluated for its effects on soil microorganisms in a vineyard . The results of this research could influence future use and regulations of Flazasulfuron .

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWATZEJQIXKWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034610
Record name Flazasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C)
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.606 at 20 °C
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-8 mm Hg
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Flazasulfuron

Color/Form

White, crystalline solid

CAS RN

104040-78-0
Record name Flazasulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104040-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flazasulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAZASULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

164-166 °C, MP: 180 °C (99.7% purity)
Record name Flazasulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flazasulfuron
Reactant of Route 2
Reactant of Route 2
Flazasulfuron
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flazasulfuron
Reactant of Route 4
Reactant of Route 4
Flazasulfuron
Reactant of Route 5
Reactant of Route 5
Flazasulfuron
Reactant of Route 6
Reactant of Route 6
Flazasulfuron

Citations

For This Compound
2,050
Citations
C Magné, G Saladin, C Clément - Chemosphere, 2006 - Elsevier
… the newly approved herbicide flazasulfuron had vines with … treated or not with flazasulfuron in 2000 was characterized … , our results showed that flazasulfuron may be phytotoxic for …
Number of citations: 81 www.sciencedirect.com
JT Brosnan, AW Thoms, PE McCullough, GR Armel… - Weed …, 2010 - cambridge.org
… In both years, the level of annual bluegrass control with flazasulfuron and two applications … with flazasulfuron alone. This response was observed for all application rates of flazasulfuron …
Number of citations: 27 www.cambridge.org
M Tejada, C Benítez - Applied Soil Ecology, 2017 - Elsevier
… With the MSW amendment, flazasulfuron sorption increased by a factor of 6.7 while for PM … to flazasulfuron sorption by organic matter. The maximum concentration of flazasulfuron in …
Number of citations: 28 www.sciencedirect.com
C Palma-Bautista, BK Tahmasebi… - Agronomy, 2018 - mdpi.com
… to flazasulfuron (ALS-inhibitor). The ALS enzyme activity studies indicated that the I 50 for H-5 with flazasulfuron … exhibited multiple-resistance to flazasulfuron and glyphosate, being the …
Number of citations: 18 www.mdpi.com
K Mandl, C Cantelmo, E Gruber, F Faber… - Bulletin of …, 2018 - Springer
In a vineyard we examined the effects of broad-spectrum herbicides with three different active ingredients (glyphosate, glufosinate, flazasulfuron) on soil microorganisms. Mechanical …
Number of citations: 42 link.springer.com
S Megh, R Analiza HM, J Amit J, M Mayank - American Journal of Plant …, 2012 - scirp.org
… flazasulfuron tank mixed with glyphosate or diuron. This study showed that flazasulfuron … tank mixing it with glyphosate or diuron improved flazasulfuron’s efficacy. However, injury to …
Number of citations: 12 www.scirp.org
S Ishimitsu, A Kaihara, K Yoshii, Y Tsumura… - Journal of health …, 2002 - jstage.jst.go.jp
A method was developed for the simultaneous determination of 3 sulfonylurea herbicides, azimsulfuron, flazasulfuron and halosulfuron-methyl in agricultural products. The herbicides …
Number of citations: 17 www.jstage.jst.go.jp
L Zhang, SN White, A Randall Olson… - Canadian Journal of …, 2018 - cdnsciencepub.com
Flazasulfuron was evaluated for crop safety and efficacy on … Treatments consisted of flazasulfuron applied at 38 and 50 g ai … Fall bearing year flazasulfuron applications did not reduce …
Number of citations: 14 cdnsciencepub.com
EB Durigan-Marcel, JC Durigan*… - Journal of Environmental …, 2005 - Taylor & Francis
The selectivity of the herbicide flazasulfuron was evaluated when applied at two rates (50 and 100 g/ha) with and without surfactants (Aterbane or Agral at 0.2% v/v). The treatment was …
Number of citations: 1 www.tandfonline.com
C Soares, B Fernandes, C Paiva, V Nogueira… - Journal of Hazardous …, 2023 - Elsevier
Glyphosate (GLY) and flazasulfuron (FLA) are two non-selective herbicides commonly applied together. However, research focused on their single and combined ecotoxicological …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.